(3-((2-Aminoethyl)amino)phenyl)boronic acid
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Overview
Description
B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid is a boronic acid derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethylamino group. The unique structure of this compound imparts it with distinct chemical properties, making it valuable in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The general reaction scheme can be represented as follows:
Step 1: 3-Bromoaniline reacts with 2-aminoethylamine in the presence of a base to form the intermediate product.
Step 2: The intermediate product undergoes a Suzuki-Miyaura coupling reaction with a boronic acid derivative to yield B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid.
Industrial Production Methods
Industrial production of B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The aminoethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminoethylamino group under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted aminoethylamino derivatives.
Scientific Research Applications
B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes . The aminoethylamino group enhances the compound’s solubility and facilitates its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group and two hydroxyl groups attached to boron.
3-Formylphenylboronic acid: A boronic acid derivative with a formyl group attached to the phenyl ring.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid is unique due to the presence of the aminoethylamino group, which imparts additional reactivity and solubility compared to simpler boronic acids. This makes it particularly valuable in applications requiring specific molecular interactions and enhanced solubility.
Properties
CAS No. |
1026029-60-6 |
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Molecular Formula |
C8H13BN2O2 |
Molecular Weight |
180.01 g/mol |
IUPAC Name |
[3-(2-aminoethylamino)phenyl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c10-4-5-11-8-3-1-2-7(6-8)9(12)13/h1-3,6,11-13H,4-5,10H2 |
InChI Key |
SHXRXYDEWGFKKX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NCCN)(O)O |
Origin of Product |
United States |
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